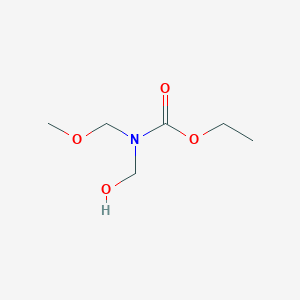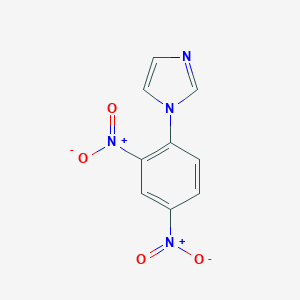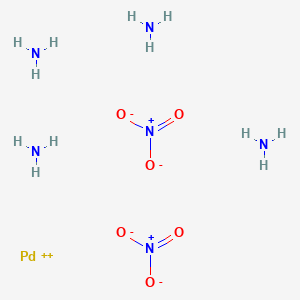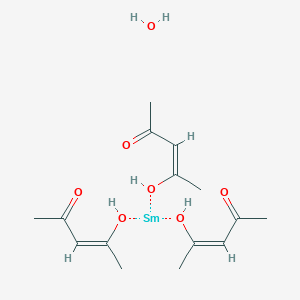
Tris(pentane-2,4-dionato-O,O')samarium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(pentane-2,4-dionato-O,O')samarium belongs to a class of chemical compounds involving samarium coordinated with pentane-2,4-dionato ligands. These compounds are of interest due to their unique chemical and physical properties which make them useful in various fields such as materials science and catalysis.
Synthesis Analysis
The synthesis of Tris(pentane-2,4-dionato-O,O')samarium complexes can vary but often involves reacting samarium salts with pentane-2,4-dione under specific conditions. For example, the preparation and properties of related actinoid(IV) complexes have been detailed, indicating a method that might be applicable or similar to the synthesis of Tris(pentane-2,4-dionato-O,O')samarium complexes (Brown, Whittaker, & Tacon, 1975).
Molecular Structure Analysis
The molecular structure of Tris(pentane-2,4-dionato-O,O')samarium compounds typically features samarium ions coordinated by three bidentate pentane-2,4-dionato ligands, creating a complex with octahedral geometry. The X-ray structure analysis of similar complexes provides insights into the coordination environment and geometry of these compounds.
Chemical Reactions and Properties
Tris(pentane-2,4-dionato-O,O')samarium complexes participate in various chemical reactions, including interactions with lanthanide shift reagents and formation of adducts with unusual structures involving bridging oxygen atoms, as demonstrated in studies involving tris(pentane-2,4-dionato)cobalt(III) (Lindoy et al., 1977).
科学研究应用
-
Thermochemistry
-
Synthesis of Metal Acetylacetonates
- Tris(2,4-pentanedionato)chromium(III) is synthesized and characterized in a similar process .
- The basic solution needed to remove the proton from the acac is provided by generating ammonia, NH3, via the hydrolysis of urea .
- Acetyl acetonate is an example of a bidentate ligand, since it can bond to a metal via both oxygen atoms .
-
Sensitivity towards Detonation
-
High-Energy Molecules
-
Gas Phase Thermochemistry
-
Preparation of Coordination Compounds
- In the presence of base, 2,4-pentanedione, acacH, readily loses a proton to form the acetylacetonate anion, acac .
- Acetyl acetonate is an example of a bidentate ligand, since it can bond to a metal via both oxygen atoms .
- Three acac ligands are therefore needed to complete the octahedral coordination about the central metal ion, giving formula [M(acac)3]n+ .
-
Condensed Phase Thermochemistry
-
Intermolecular Interactions
属性
IUPAC Name |
(Z)-4-oxopent-2-en-2-olate;samarium(3+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Sm/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWDTQDBHBJLOF-LNTINUHCSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Sm+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Sm+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21O6Sm |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(pentane-2,4-dionato-O,O')samarium | |
CAS RN |
14589-42-5 |
Source


|
| Record name | Tris(pentane-2,4-dionato-O,O')samarium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014589425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris(pentane-2,4-dionato-O,O')samarium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.105 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Phosphabicyclo[3.3.1]nonane](/img/structure/B88094.png)
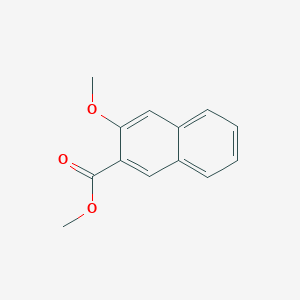
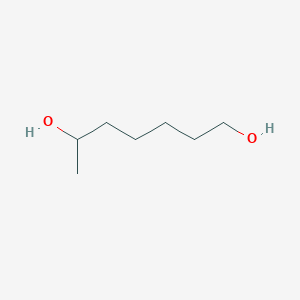
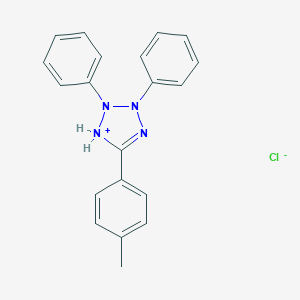
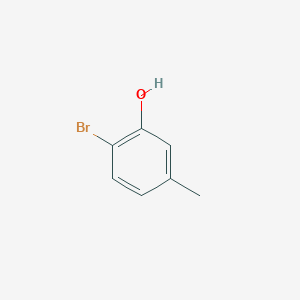
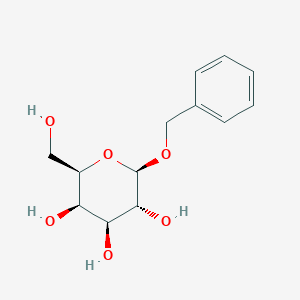
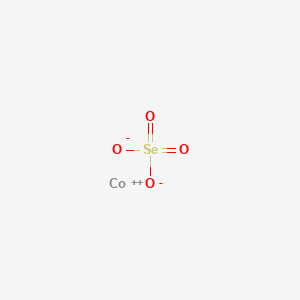
![8-Methylthieno[2,3-g][1,3]benzothiazol-2-amine](/img/structure/B88125.png)

